![molecular formula C15H14F2O2 B14300586 2,2'-Difluoro-4'-propoxy[1,1'-biphenyl]-4-ol CAS No. 113103-77-8](/img/structure/B14300586.png)
2,2'-Difluoro-4'-propoxy[1,1'-biphenyl]-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Difluoro-4’-propoxy[1,1’-biphenyl]-4-ol is an organic compound with the molecular formula C15H13F2O2. This compound is part of the biphenyl family, which consists of two benzene rings connected by a single bond. The presence of fluorine atoms and a propoxy group in its structure makes it unique and potentially useful in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Difluoro-4’-propoxy[1,1’-biphenyl]-4-ol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may include techniques such as crystallization and chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Difluoro-4’-propoxy[1,1’-biphenyl]-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
2,2’-Difluoro-4’-propoxy[1,1’-biphenyl]-4-ol has several scientific research applications, including:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2,2’-Difluoro-4’-propoxy[1,1’-biphenyl]-4-ol exerts its effects depends on its specific application. In biochemical studies, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of fluorine atoms can enhance its binding affinity and selectivity for certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Difluoro-[1,1’-biphenyl]-4,4’-diol: This compound has a similar structure but lacks the propoxy group.
2,4-Difluoro-1,1’-biphenyl: This compound has a similar biphenyl core but different substituents.
Uniqueness
The presence of both fluorine atoms and a propoxy group in 2,2’-Difluoro-4’-propoxy[1,1’-biphenyl]-4-ol makes it unique compared to other biphenyl derivatives
Propriétés
Numéro CAS |
113103-77-8 |
|---|---|
Formule moléculaire |
C15H14F2O2 |
Poids moléculaire |
264.27 g/mol |
Nom IUPAC |
3-fluoro-4-(2-fluoro-4-propoxyphenyl)phenol |
InChI |
InChI=1S/C15H14F2O2/c1-2-7-19-11-4-6-13(15(17)9-11)12-5-3-10(18)8-14(12)16/h3-6,8-9,18H,2,7H2,1H3 |
Clé InChI |
UPCAFPQBYZXPHV-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC(=C(C=C1)C2=C(C=C(C=C2)O)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


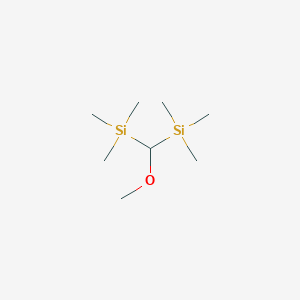
![2-Methyl-2-[(phenylsulfanyl)methyl]oxepane](/img/structure/B14300518.png)
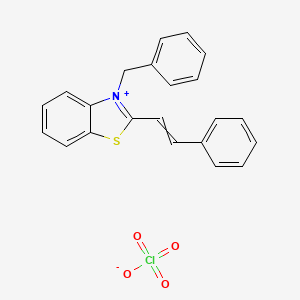
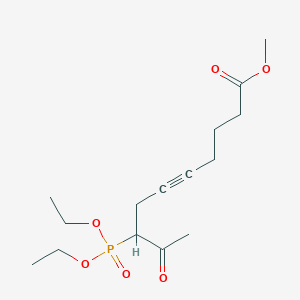

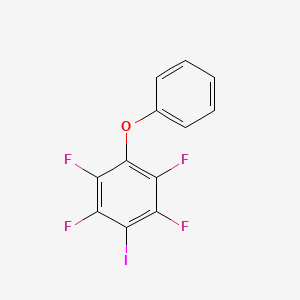
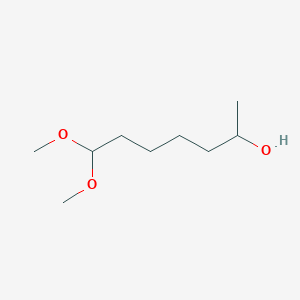
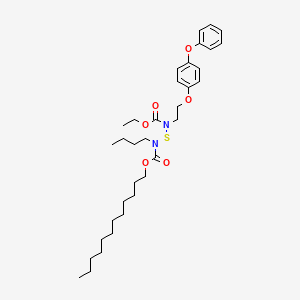
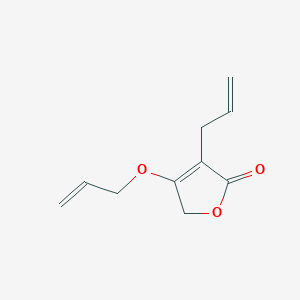

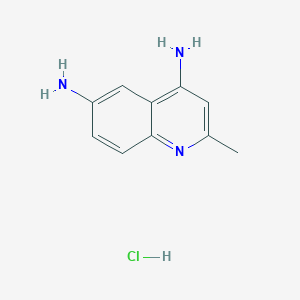
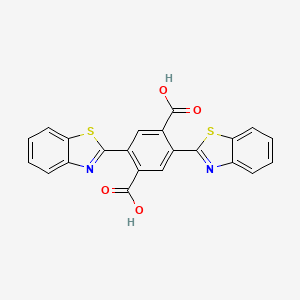
![2-Bromo-1,1,1,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propane](/img/structure/B14300564.png)
![2-Cyano-3-[4-(2-hydroxyethoxy)phenyl]-N-phenylprop-2-enamide](/img/structure/B14300565.png)
